MK-8745

Descripción general

Descripción

MK-8745 es un inhibidor selectivo de molécula pequeña de la quinasa Aurora A, un miembro de la familia de quinasas serina/treonina. La quinasa Aurora A juega un papel crucial en la división celular al regular la segregación de cromátidas. This compound ha demostrado potencial en la inhibición del crecimiento tumoral en modelos preclínicos y es eficaz contra una amplia gama de líneas celulares de cáncer humano .

Aplicaciones Científicas De Investigación

MK-8745 ha sido ampliamente estudiado por su potencial en la terapia del cáncer. Ha demostrado eficacia en la inhibición del crecimiento tumoral en modelos preclínicos y es eficaz contra varias líneas celulares de cáncer humano . El compuesto induce la muerte celular apoptótica de una manera dependiente de p53, lo que lo convierte en una herramienta valiosa para estudiar el papel de p53 en el cáncer . Además, this compound se ha utilizado para investigar los mecanismos moleculares de la inhibición de la quinasa Aurora A y su impacto en la regulación del ciclo celular . Sus aplicaciones se extienden a la investigación básica y clínica, brindando información sobre el desarrollo de terapias contra el cáncer dirigidas.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

MK-8745 ejerce sus efectos inhibiendo selectivamente la quinasa Aurora A, lo que lleva al arresto del ciclo celular en la fase G2 / M y la muerte celular subsiguiente . El compuesto induce la fosforilación de p53, lo que resulta en una mayor expresión de la proteína p53 y activación de las vías apoptóticas . La quinasa Aurora A participa en varios procesos celulares, incluida la mitosis y la estabilidad genómica, y su inhibición por this compound interrumpe estos procesos, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .

Temporal Effects in Laboratory Settings

Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .

Metabolic Pathways

This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity

Métodos De Preparación

La síntesis de MK-8745 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores. La solubilidad de this compound en dimetilsulfóxido es mayor que 21.6 miligramos por mililitro . El compuesto se prepara típicamente a través de una serie de reacciones orgánicas, incluida la formación de un anillo de piperazina y la introducción de un grupo tiazol. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

MK-8745 experimenta varias reacciones químicas, principalmente involucrando su interacción con proteínas celulares. Induce el arresto del ciclo celular en la fase G2 / M en células de linfoma no Hodgkin cuando se utiliza a una concentración de 1 micromolar . El compuesto también induce apoptosis y poliploidía en células de cáncer de colon HCT116 positivas y negativas para p53 . Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido y etanol, con condiciones de reacción que a menudo implican un calentamiento suave y un tratamiento ultrasónico para mejorar la solubilidad .

Comparación Con Compuestos Similares

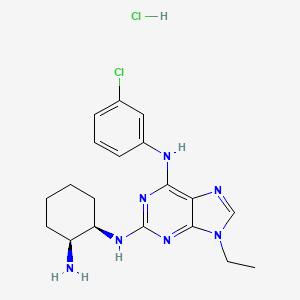

MK-8745 es único en su selectividad para la quinasa Aurora A sobre la quinasa Aurora B, con una concentración inhibitoria (IC50) de 0.6 nanomolar para Aurora A y 280 nanomolar para Aurora B . Los compuestos similares incluyen AZD1152-HQPA, que inhibe selectivamente la quinasa Aurora B, y MLN8054, otro inhibidor de la quinasa Aurora A . this compound requiere concentraciones más altas para lograr la inhibición completa en un contexto celular en comparación con AZD1152-HQPA . Se ha explorado el desarrollo de análogos de this compound con mayores afinidades de unión y estabilidades para mejorar su potencial terapéutico .

Propiedades

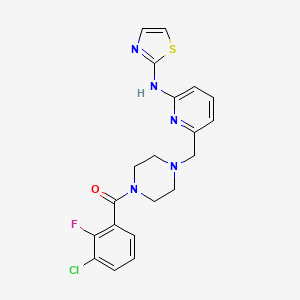

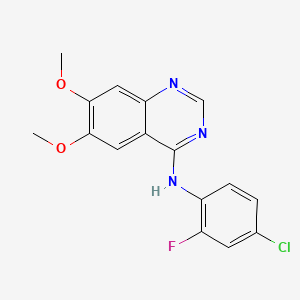

IUPAC Name |

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFPWKUUNKNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

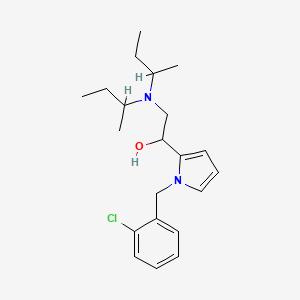

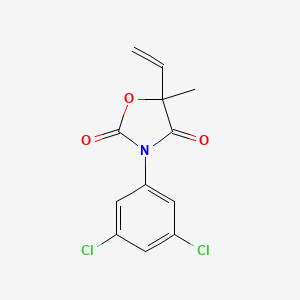

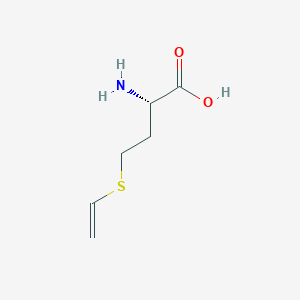

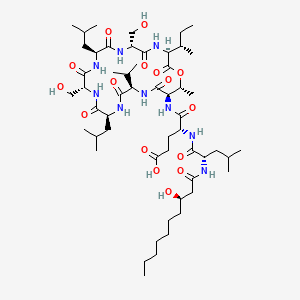

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)